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molecular formula C5H10N2O2 B177924 Morpholine-4-carboxamide CAS No. 2158-02-3

Morpholine-4-carboxamide

Cat. No. B177924
M. Wt: 130.15 g/mol
InChI Key: ZKWFSTHEYLJLEL-UHFFFAOYSA-N
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Patent
US07906533B2

Procedure details

To a stirred solution of morpholine (1.3 mL, 15 mmol) in isopropanol (30 mL) at rt was added trimethylsilylisocyanate (2.8 mL, 21 mmol) and the resulting solution stirred overnight before the volatiles were removed in vacuo to give morpholine-4-carboxylic acid amide (2.0 g, quant.) as a solid; 1H-NMR (300 MHz, d6-DMSO) 6.00 (2H, s), 3.51-3.54 (4H, s), 3.23-3.26 (4H, s).
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.C[Si]([N:11]=[C:12]=[O:13])(C)C>C(O)(C)C>[N:1]1([C:12]([NH2:11])=[O:13])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
1.3 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
2.8 mL
Type
reactant
Smiles
C[Si](C)(C)N=C=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
the resulting solution stirred overnight before the volatiles
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were removed in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1(CCOCC1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 102.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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